molecular formula C11H16ClF2NO B2692491 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride CAS No. 2287284-10-8

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride

Cat. No.: B2692491
CAS No.: 2287284-10-8
M. Wt: 251.7
InChI Key: NEOYZLJMSTYVQY-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15F2NO·HCl. It is known for its unique structure, which includes a difluorobutane backbone and a methoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with difluorobutane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process might include the use of advanced purification techniques such as recrystallization and chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers use it to study enzyme interactions and metabolic pathways.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine
  • 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid
  • 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-ol

Uniqueness

4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research applications where these properties are crucial.

Properties

IUPAC Name

4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.ClH/c1-15-9-4-2-8(3-5-9)10(6-7-14)11(12)13;/h2-5,10-11H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOYZLJMSTYVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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